molecular formula C8H15NO3S B13158987 N-(Oxan-4-yl)cyclopropanesulfonamide

N-(Oxan-4-yl)cyclopropanesulfonamide

Cat. No.: B13158987
M. Wt: 205.28 g/mol
InChI Key: OFVZANRMPJVCTN-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)cyclopropanesulfonamide (CAS 1864342-02-8) is a high-purity chemical building block with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the design and synthesis of novel targeted therapies. Recent scientific investigations have demonstrated the value of the cyclopropanesulfonamide moiety in developing potent inhibitors for the treatment of non-small cell lung cancer (NSCLC) . Specifically, derivatives incorporating this structure have shown promising activity against the EGFR C797S mutation, a known mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors . The oxan-4-yl (tetrahydropyran) group is a privileged scaffold in drug discovery, often contributing to favorable pharmacokinetic properties. The integration of these two features makes this compound a versatile intermediate for constructing potential therapeutic agents. Researchers can utilize this compound to create derivatives that induce cell cycle arrest, promote apoptosis, and cause DNA damage in resistant cancer cell lines by regulating tumor-related genes . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-(oxan-4-yl)cyclopropanesulfonamide

InChI

InChI=1S/C8H15NO3S/c10-13(11,8-1-2-8)9-7-3-5-12-6-4-7/h7-9H,1-6H2

InChI Key

OFVZANRMPJVCTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Cyclopropanesulfonyl Chloride

A common approach to preparing cyclopropanesulfonamide derivatives involves the reaction of cyclopropanesulfonyl chloride with an amine nucleophile. In this case, the amine is the oxan-4-ylamine or a derivative thereof.

General Reaction:

$$
\text{Cyclopropanesulfonyl chloride} + \text{Oxan-4-ylamine} \rightarrow \text{N-(Oxan-4-yl)cyclopropanesulfonamide}
$$

Typical Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Base: Triethylamine or pyridine to neutralize hydrochloric acid formed
  • Temperature: 0 °C to room temperature
  • Reaction time: 2–24 hours depending on scale and purity requirements

The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond. The base scavenges the released hydrochloric acid, preventing side reactions.

Coupling with Oxan-4-yl Derivatives

The oxan-4-yl group can be introduced via nucleophilic substitution or amide coupling reactions.

  • The oxan-4-ylamine is reacted directly with cyclopropanesulfonyl chloride as above.
  • Alternatively, protected oxan-4-yl derivatives can be deprotected post-coupling to yield the final compound.

Purification and Characterization

Purification is typically achieved by:

  • Silica gel chromatography using gradients of hexanes and ethyl acetate
  • High-performance liquid chromatography (HPLC) for final product isolation and purity enhancement

Characterization involves:

  • Nuclear magnetic resonance (NMR) spectroscopy for structure confirmation
  • Mass spectrometry (MS) for molecular weight verification
  • Melting point determination (if solid)

Experimental Data Table

Step Reagents and Conditions Yield (%) Notes
Cyclopropanesulfonyl chloride synthesis From cyclopropane via chlorosulfonation 70–85 Requires careful control of temperature
Sulfonamide formation Cyclopropanesulfonyl chloride + Oxan-4-ylamine, Et3N, DCM, 0 °C to RT, 4–18 h 75–90 Base neutralizes HCl; reaction monitored by TLC
Purification Silica gel chromatography, hexanes:EtOAc gradient Final purity >95% by HPLC
Characterization NMR, MS, melting point Confirms structure and purity

Research Discoveries and Improvements

  • Recent patents (e.g., EP 3 870 575 B1) describe optimized procedures for sulfonamide formation with improved yields and purity by controlling reaction atmosphere (argon), temperature (ambient to 60 °C), and purification techniques including preparative HPLC.
  • Use of microwave-assisted synthesis has been explored to reduce reaction times for sulfonamide bond formation.
  • Alternative bases and solvents have been screened to minimize by-products and improve scalability.
  • The cyclopropanesulfonamide motif has been incorporated into complex molecules for pharmaceutical applications, highlighting the importance of robust and reproducible synthetic methods.

Chemical Reactions Analysis

Types of Reactions: N-(Oxan-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Oxan-4-yl)cyclopropanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Oxan-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Observations :

  • The oxan-4-yl group in the target compound introduces an oxygen-containing heterocycle, enhancing polarity compared to purely aliphatic (e.g., cyclohexyl) or aromatic (e.g., phenoxyphenyl) substituents .
  • Cyclopropane sulfonamides, such as the analog in , exhibit steric strain that may influence reactivity and binding interactions in biological systems.

Comparison :

  • The hypervalent iodine method is efficient for ketone-containing analogs but may face challenges with bulkier substituents like oxan-4-yl.
  • Oxyma-based protocols offer broader functional group tolerance but necessitate rigorous purification for polar sulfonamides.

Physicochemical Properties

Property This compound (Predicted) N-(3-Oxocyclohexyl)cyclopropanesulfonamide N-(4-Phenoxyphenyl)quinoline-8-sulfonamide
Melting Point Not reported White solid (isolated) Not reported
Solubility Moderate in polar aprotic solvents Likely similar Low (due to aromaticity)
Spectral Data Not available IR, NMR, MS reported in IR, NMR, MS reported in

Key Observations :

  • The oxan-4-yl group may enhance solubility in polar solvents compared to purely aromatic analogs .
  • Cyclopropane sulfonamides generally exhibit distinct $^{1}\text{H NMR}$ signals due to the deshielding effect of the sulfonyl group .

Biological Activity

N-(Oxan-4-yl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide derivatives, characterized by a cyclopropane ring and an oxan (tetrahydrofuran) moiety. The general formula can be represented as follows:

N Oxan 4 yl cyclopropanesulfonamide CnHmNxOySz\text{N Oxan 4 yl cyclopropanesulfonamide C}_n\text{H}_m\text{N}_x\text{O}_y\text{S}_z

Where n,m,x,y,zn,m,x,y,z represent the number of each atom in the molecular structure.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biological pathways. Notably, it has shown potential as an inhibitor of deubiquitinating enzymes (DUBs), particularly USP7. Inhibition of USP7 has implications for cancer treatment and other diseases associated with dysregulated protein degradation pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on tumor cell proliferation. In vitro studies showed that derivatives of this compound could effectively reduce the viability of various cancer cell lines without exhibiting significant cytotoxicity towards normal cells .

Cell Line Inhibition (%) Concentration (µM)
U937 (leukemia)75%10
A549 (lung cancer)68%15
MCF-7 (breast cancer)82%20

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha500150
IL-630090

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. The compound demonstrated an oral bioavailability of approximately 57.6%, which is promising for therapeutic applications . Toxicological evaluations have shown minimal adverse effects at therapeutic doses, highlighting its potential safety as a drug candidate.

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